

JH-RE-06: A Technical Guide to the REV1-REV7 Interface Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

JH-RE-06 is a small molecule inhibitor that targets the protein-protein interaction between REV1 and REV7, key components of the mutagenic translesion DNA synthesis (TLS) pathway. [1][2][3][4] By disrupting this interaction, **JH-RE-06** prevents the recruitment of the error-prone polymerase POLζ, thereby inhibiting mutagenic TLS.[1][2][3][4] This mechanism of action makes **JH-RE-06** a valuable research tool for studying DNA repair pathways and a potential candidate for enhancing the efficacy of DNA-damaging chemotherapeutic agents. This guide provides a comprehensive overview of the technical information available for **JH-RE-06**.

While there is no single large-scale manufacturer, **JH-RE-06** was originally synthesized at Duke University in the J.H. Laboratory.[5][6] For research purposes, it is available from several suppliers, including AOBIOUS, MedChemExpress, DC Chemicals, MedKoo Biosciences, Axon Medchem, Biosynth, and Selleck Chemicals.

Quantitative Data

The following table summarizes the key quantitative data for **JH-RE-06**, demonstrating its potency as a REV1-REV7 interface inhibitor.

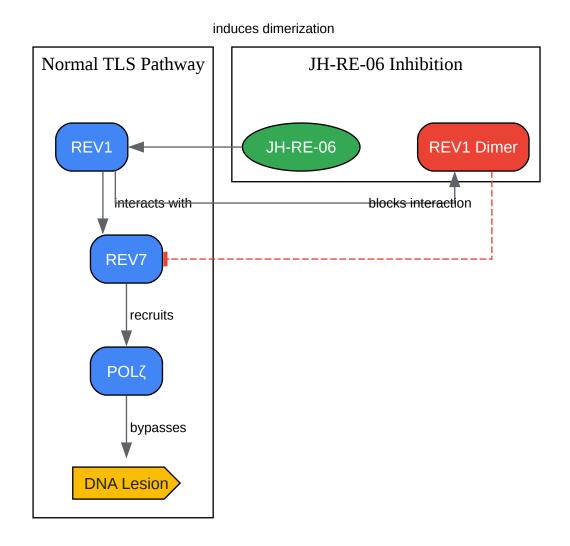


Parameter	Value	Reference
IC50	0.78 μΜ	[2][3][4][7][8]
Ki / Kd	0.42 μΜ	[2][3][4][8]

Mechanism of Action

JH-RE-06 functions by binding to the C-terminal domain (CTD) of REV1 at or near its interface with REV7.[1] This binding event induces the dimerization of two REV1 monomers in a conformation that sterically hinders the binding of REV7, and consequently, the recruitment of POL ζ is blocked.[1] The inhibition of this pathway leads to increased sensitivity of cancer cells to DNA damaging agents like cisplatin.[1]





Click to download full resolution via product page

Mechanism of JH-RE-06 Action.

Experimental Protocols Clonogenic Survival Assay

This assay is utilized to assess the long-term survival and proliferative capacity of cells after treatment with **JH-RE-06**, alone or in combination with other agents.

Methodology:



- Seed 300 cells per well in triplicate in 6-well plates and incubate for 24 hours at 37°C.[8]
- The following day, replace the medium with fresh medium containing the desired concentration of JH-RE-06 (e.g., 1.5 μM).[8] For combination treatments, a DNA-damaging agent like cisplatin can be added.
- Incubate the cells with the treatment for an additional 24 hours.[8]
- After the treatment period, aspirate the medium, wash the cells, and add fresh medium.
- Allow the cells to recover and form colonies for 5-7 days.
- To visualize the colonies, aspirate the medium and fix the cells with a solution of 50% methanol and 10% glacial acetic acid for 10 minutes.[8]
- Stain the fixed colonies with 0.02% Coomassie Brilliant Blue R-250 in a methanol:acetic acid:water solution (46.5:7:46.5 v/v/v).[8]
- Count the colonies that are stained blue and contain at least 40 cells.[8]



Click to download full resolution via product page

Clonogenic Survival Assay Workflow.

In Vivo Xenograft Studies

JH-RE-06 has been shown to suppress tumor growth and enhance survival in mouse xenograft models when co-administered with cisplatin.[5]

General Methodology:

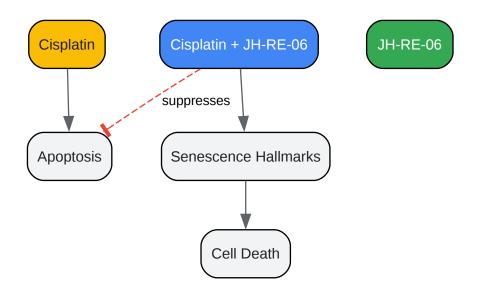
 Human cancer cell lines (e.g., melanoma or ovarian cancer cells) are implanted in immunocompromised mice to establish tumors.[10]



- Once tumors are established, mice are treated with vehicle control, cisplatin alone, JH-RE-06 alone, or a combination of cisplatin and JH-RE-06.[10]
- Tumor volume and animal survival are monitored over time.
- Histological analysis of tumor sections can be performed to assess markers of cell proliferation (e.g., Ki67) and apoptosis (e.g., cleaved caspase-3).[10]

Synergistic Effects with Cisplatin and Cellular Response

A key finding is that the combination of **JH-RE-06** and cisplatin does not necessarily lead to increased apoptosis. Instead, it can induce hallmarks of senescence in cancer cells prior to cell death.[5][10][11][12] This includes increased senescence-associated β -galactosidase activity, elevated p21 expression, and changes in the expression of immune regulators like IL-6 and IL-8.[5][12]



Click to download full resolution via product page

Cellular Response to Cisplatin and JH-RE-06.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



References

- 1. JH-RE-06 Supplier | CAS 1361227-90-8 | TLS inhibitor | AOBIOUS [aobious.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. JH-RE-06|DNA/RNA Synthesis inhibitor|DC Chemicals [dcchemicals.com]
- 5. REV1 inhibitor JH-RE-06 enhances tumor cell response to chemotherapy by triggering senescence hallmarks PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. axonmedchem.com [axonmedchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. A small molecule targeting mutagenic translesion synthesis improves chemotherapy -PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. REV1 inhibitor JH-RE-06 enhances tumor cell response to chemotherapy by triggering senescence hallmarks PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. REV1 inhibitor JH-RE-06 enhances tumor cell response to chemotherapy by triggering senescence hallmarks [dspace.mit.edu]
- To cite this document: BenchChem. [JH-RE-06: A Technical Guide to the REV1-REV7 Interface Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8087049#manufacturer-information-for-jh-re-06]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com